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Compound of Interest

Compound Name: 10(Z)-Heptadecenoyl chloride

Cat. No.: B15551295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
10(Z)-Heptadecenoyl chloride is a reactive derivative of 10(Z)-heptadecenoic acid, a

monounsaturated fatty acid. As an acyl chloride, it serves as a versatile intermediate in the

synthesis of various bioactive molecules, including esters and amides, which are of significant

interest in drug development and biochemical research. The presence of the cis-double bond in

the acyl chain makes it a valuable building block for introducing specific structural motifs into

target molecules.

This document provides detailed protocols for the synthesis of 10(Z)-heptadecenoyl chloride
from 10(Z)-heptadecenoic acid using two common and effective chlorinating agents: thionyl

chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The methodologies are based on established

procedures for the synthesis of similar unsaturated fatty acyl chlorides, such as oleoyl chloride,

and are adapted for this specific substrate.

Reaction Overview and Comparison of Methods
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic

synthesis. Both thionyl chloride and oxalyl chloride are highly effective for this purpose, with the

primary difference lying in the byproducts and reaction conditions.
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Thionyl Chloride Method: This method is robust and cost-effective. The reaction produces

gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction can often be

performed neat or with a minimal amount of solvent.

Oxalyl Chloride Method: This method is generally milder and the reaction can be carried out

at lower temperatures. The byproducts are also gaseous (CO₂, CO, and HCl). It is often

preferred when the starting material is sensitive to higher temperatures or more acidic

conditions. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate

the reaction.

Parameter Thionyl Chloride Method Oxalyl Chloride Method

Chlorinating Agent Thionyl chloride (SOCl₂) Oxalyl chloride ((COCl)₂)

Typical Solvent
Neat or inert solvent (e.g.,

toluene)

Inert solvent (e.g., hexane,

dichloromethane)

Catalyst
None required, but DMF can

be used

N,N-Dimethylformamide (DMF)

(catalytic)

Reaction Temperature Room temperature to reflux Room temperature

Byproducts SO₂, HCl (gaseous) CO₂, CO, HCl (gaseous)

Typical Crude Yield High (often >95%)[1] High (typically 85-95%)[1][2][3]

Purity Good to excellent Good to excellent

Experimental Protocols
Safety Precautions: Both thionyl chloride and oxalyl chloride are corrosive and toxic. All

manipulations should be performed in a well-ventilated fume hood, and appropriate personal

protective equipment (gloves, safety glasses, lab coat) must be worn. These reagents react

violently with water.

Method A: Synthesis using Thionyl Chloride
This protocol is adapted from the synthesis of oleoyl chloride.[1]

Materials:
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10(Z)-Heptadecenoic acid

Thionyl chloride (SOCl₂)

Inert solvent (e.g., toluene, optional)

Round-bottom flask

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Magnetic stirrer and stir bar

Heating mantle or oil bath

Rotary evaporator

Procedure:

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10(Z)-

heptadecenoic acid (1.0 eq).

Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (typically

1.5-2.0 eq). The reaction can be performed neat or in a minimal amount of an inert solvent

like toluene.

Attach a reflux condenser fitted with a drying tube.

Stir the reaction mixture at room temperature for 1-2 hours, or gently heat to 40-50°C for 1

hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and

SO₂). For a more complete reaction, the mixture can be refluxed for a short period.

After the reaction is complete, remove the excess thionyl chloride and any solvent by rotary

evaporation under reduced pressure. It is advisable to use a trap containing a basic solution

(e.g., NaOH) to neutralize the corrosive and toxic vapors.

The resulting crude 10(Z)-heptadecenoyl chloride is often of sufficient purity for

subsequent reactions. For higher purity, vacuum distillation can be performed, although care
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must be taken to avoid high temperatures that could cause decomposition or isomerization

of the double bond.

Method B: Synthesis using Oxalyl Chloride
This protocol is adapted from general procedures for converting carboxylic acids to acyl

chlorides using oxalyl chloride.[2][4]

Materials:

10(Z)-Heptadecenoic acid

Oxalyl chloride ((COCl)₂)

Anhydrous inert solvent (e.g., hexane, dichloromethane)

N,N-Dimethylformamide (DMF)

Round-bottom flask

Magnetic stirrer and stir bar

Addition funnel (optional)

Nitrogen or argon inlet

Rotary evaporator

Procedure:

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 10(Z)-

heptadecenoic acid (1.0 eq) in an anhydrous inert solvent such as hexane or

dichloromethane.

Add a catalytic amount of DMF (1-2 drops).

Slowly add oxalyl chloride (typically 1.2-1.5 eq) to the stirred solution at room temperature.

An addition funnel can be used for a controlled addition. Vigorous gas evolution (CO₂, CO,

HCl) will be observed.
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Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.

Remove the solvent and excess oxalyl chloride by rotary evaporation under reduced

pressure. As with the thionyl chloride method, a base trap is recommended.

The crude 10(Z)-heptadecenoyl chloride can be used directly or purified by vacuum

distillation if necessary.

Visualization of Experimental Workflows
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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